molecular formula C17H16N2O4S B2986474 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448047-07-1

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2986474
M. Wt: 344.39
InChI Key: LMHOKJNTRKEZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea, also known as BDBU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDBU is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A study involved the synthesis of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess their antiacetylcholinesterase activity. These compounds, designed for greater conformational flexibility, showed that a flexible spacer is compatible with high inhibitory activities, suggesting potential applications in developing treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).

Anticancer Activity

Another research focused on N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea [NSC 726189], which has shown strong anticancer activity across several assays and cell lines. The study explored the synthesis of primary metabolites, pointing to its potential clinical applications in treating kidney cancer (Nammalwar et al., 2010).

Antihyperglycemic Agents

Research into [[(heterocyclylamino)alkoxy]-benzyl]-2,4-thiazolidinediones identified compounds with antihyperglycemic potency comparable to known agents such as pioglitazone and troglitazone, indicating their utility in enhancing insulin sensitivity and treating diabetes (Cantello et al., 1994).

Synthesis of Ureas from Carboxylic Acids

The synthesis of ureas through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement from carboxylic acids was demonstrated, highlighting a method that achieves good yields without racemization under milder conditions. This research contributes to organic synthesis methodologies, offering an environmentally friendly and cost-effective approach (Thalluri et al., 2014).

Molecular Devices Self-assembly

A study on cyclodextrin complexation with E-4-(2-(4- tert - butylphenyl) ethen-1- yl)benzoate and its role in the self-assembly of molecular devices demonstrated the potential of these compounds in constructing molecular devices that could have applications in nanotechnology and materials science (Lock et al., 2004).

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17(19-11-14-4-3-9-24-14)18-7-1-2-8-21-13-5-6-15-16(10-13)23-12-22-15/h3-6,9-10H,7-8,11-12H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHOKJNTRKEZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea

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